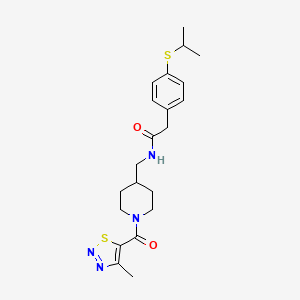![molecular formula C6H11Cl2N3O B2930188 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride CAS No. 2138528-81-9](/img/structure/B2930188.png)
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine ring fused with an oxazole ring. The aim of
Wissenschaftliche Forschungsanwendungen
Neurological Disorder Treatment
The compound has been studied for its potential in treating neurological disorders due to its action as a GABAA receptor agonist . It shows functional selectivity for the delta-containing GABAA receptor, which is implicated in conditions like epilepsy, Parkinson’s disease, schizophrenia, and Huntington’s chorea .
Cognitive Function Improvement
In traditional Chinese medicine, compounds related to 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-3-amine have been used to strengthen the immune system and improve cognitive function. This is due to their presence in entomopathogenic fungi such as Cordyceps sp., which are known to contain pyridone metabolites .
Neuritogenic Properties
Some derivatives of this compound, such as Farinosone A from Paecilomyces farinosus, have been shown to induce and enhance neurite outgrowth in cell lines. This suggests that the compound and its analogs may have general neuritogenic properties, which could be beneficial in neurodegenerative diseases .
Synthesis of Acylpyridone Natural Products
The compound serves as a precursor in the synthesis of acylpyridone natural products. It can be elaborated at C-3 by base-mediated aldol condensation to give new alkenyl derivatives, which are related to natural products with a range of biological activities .
Oncology Research
Given the structural similarity to pyridovericin, which is a tyrosine kinase inhibitor, there is potential for the compound to be used in oncology research. Tyrosine kinases are significant targets in cancer therapy, and inhibitors can play a crucial role in the treatment of various cancers .
Antibiotic Development
The compound’s structure is related to the elfamycin group of antibiotics. Research into these antibiotics could lead to the development of new treatments for bacterial infections, especially those resistant to current antibiotics .
Fungal Pathogenesis Study
The compound is structurally similar to pigments like tenellin and bassianin from the insect pathogenic fungus Beauveria bassiana. Studying these compounds can provide insights into fungal pathogenesis and lead to the development of new antifungal agents .
Chemical Synthesis and Drug Design
The compound’s scaffold is used in chemical synthesis and drug design as a masked form of the 3-acyl-4-hydroxypyridin-2-one nucleus. This nucleus is common in a family of natural products with diverse biological activities, making it a valuable target for synthetic organic chemistry .
Wirkmechanismus
Target of Action
The primary target of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-3-amine dihydrochloride is the GABA (gamma-aminobutyric acid) system . This compound acts as an agonist at this receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its target, the GABA system, in a seemingly different way from benzodiazepines and other sedatives . It has been found to be a weak GABA agonist , meaning it binds to the GABA receptors and mimics the function of GABA, leading to an increase in the inhibitory effects of GABA on neuronal firing .
Biochemical Pathways
The compound affects the GABAergic pathway, enhancing the inhibition of neuronal firing . This results in an overall decrease in neuronal excitability, contributing to its potential effects as a sleep aid .
Pharmacokinetics
It has been suggested that it may penetrate the blood-brain barrier (bbb) very easily . This is important for its bioavailability and ability to exert its effects in the central nervous system.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of GABA-mediated inhibitory neurotransmission . This can lead to effects such as increased deep sleep .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPVOQTTWHHTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(ON=C21)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2930105.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2930106.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2930107.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2930111.png)
![N-[2-(4-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2930113.png)
![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)




![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)
![2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2930126.png)
